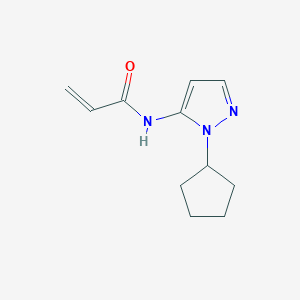

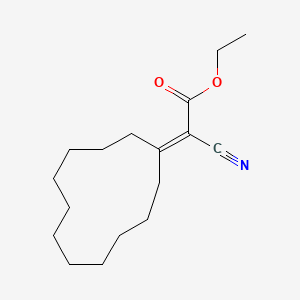

![molecular formula C15H11Cl2N3 B2737249 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-81-7](/img/structure/B2737249.png)

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Chemical Reactions Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . Quinazolines and quinazolinones are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacologically utilized molecules .科学的研究の応用

Anticancer Activity

The synthesis of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine derivatives has shown significant promise in cancer research. For instance, compounds derived from 7-chloro-2-phenylquinazolin-4(3H)-one demonstrated remarkable activity against the CNS SNB-75 Cancer cell line, highlighting their potential as antitumor agents. Rational design and QSAR techniques have aided in understanding the pharmacophoric requirements for these compounds to inhibit EGFR-tyrosine kinase, suggesting their utility in designing potent anticancer drugs (Noolvi & Patel, 2013).

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Research has also delved into the antimicrobial, analgesic, and anti-inflammatory properties of this compound derivatives. A study synthesizing new quinazoline-4-one/4-thione derivatives demonstrated their effectiveness against microbes, pain, and inflammation. This indicates the structural features essential for these biological activities, laying the groundwork for the development of compounds with lesser side effects (Dash et al., 2017).

Diuretic Agents

Another avenue of research involves the evaluation of quinazolinone derivatives as diuretic agents. A specific study on quinazolin‐4(3H)‐one derivatives containing a thiazole or 1,3,4‐thiadiazole moiety revealed that these compounds could exhibit significant diuretic activity. This opens up potential applications in treating conditions requiring diuretics (Maarouf et al., 2004).

Tyrosine Kinase Inhibition

The compound and its derivatives have been investigated as inhibitors of tyrosine kinases, a key target in cancer therapy. For example, 2-(quinazolin-4-ylamino)-[1,4]benzoquinones were prepared as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying antitumor activity in vivo (Wissner et al., 2005).

Hypotensive Effect

Further research has identified quinazoline derivatives as having a hypotensive effect through expected α(1)-blocking activity, similar to prazosin but with the advantages of not causing reflex tachycardia and having a prolonged duration of action (El-Sabbagh et al., 2010).

将来の方向性

特性

IUPAC Name |

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPUCNCIBLKJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2737168.png)

![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2737186.png)